3-(Piperidin-2-yl)oxan-4-one
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Overview
Description
3-(Piperidin-2-yl)oxan-4-one is a heterocyclic compound that features a piperidine ring fused with an oxane ring. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and other chemical industries. The piperidine ring is a six-membered ring containing one nitrogen atom, while the oxane ring is a six-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-2-yl)oxan-4-one can be achieved through various synthetic routes. One common method involves the Mannich reaction, which is a condensation reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Another approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactions and advanced catalytic systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-2-yl)oxan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3-(Piperidin-2-yl)oxan-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(Piperidin-2-yl)oxan-4-one involves its interaction with specific molecular targets and pathways. For example, some piperidine derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
3-(Piperidin-2-yl)oxan-4-one can be compared with other similar compounds, such as:
Piperidine: A six-membered ring containing one nitrogen atom.
Oxane: A six-membered ring containing one oxygen atom.
Piperidinones: Compounds containing a piperidine ring with a ketone group.
The uniqueness of this compound lies in its fused ring structure, which combines the properties of both piperidine and oxane rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-piperidin-2-yloxan-4-one |
InChI |
InChI=1S/C10H17NO2/c12-10-4-6-13-7-8(10)9-3-1-2-5-11-9/h8-9,11H,1-7H2 |
InChI Key |
LAPRCLWTGBVXKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2COCCC2=O |
Origin of Product |
United States |
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